molecular formula C20H21BrN2O2S B4192415 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B4192415
M. Wt: 433.4 g/mol
InChI Key: WFJITESFFCMCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA is a thioamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its ability to inhibit the activity of the enzyme, protein disulfide isomerase (PDI). PDI is involved in the folding and maturation of proteins and has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has shown promising results in inhibiting PDI activity, making it a potential therapeutic agent for these diseases.

Mechanism of Action

2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of PDI by covalently modifying the active site of the enzyme. The covalent modification of PDI by 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide results in the inhibition of its chaperone activity, leading to the accumulation of misfolded proteins and ultimately cell death.
Biochemical and Physiological Effects
2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to induce cell death in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. Additionally, 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its specificity for PDI inhibition. 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to selectively inhibit PDI activity without affecting other enzymes involved in protein folding. However, one of the limitations of using 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its potential toxicity. 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to induce cell death in cancer cells, but it may also have toxic effects on healthy cells.

Future Directions

There are several future directions for the research on 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One potential direction is the development of 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide analogs with improved specificity and reduced toxicity. Additionally, the therapeutic potential of 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in various diseases, including cancer, neurodegenerative disorders, and viral infections, should be further investigated. Finally, the mechanism of action of 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its effects on protein folding and cell death should be further elucidated.
Conclusion
In conclusion, 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been synthesized through a multi-step process and has been investigated for its ability to inhibit the activity of PDI, a chaperone enzyme involved in protein folding and maturation. 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has shown promising results in inducing cell death in cancer cells and has anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action of 2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential therapeutic applications.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c21-16-9-7-15(8-10-16)13-26-14-19(24)22-18-6-2-1-5-17(18)20(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJITESFFCMCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromobenzyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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